molecular formula C9H6BrN3O2 B11779168 5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11779168
M. Wt: 268.07 g/mol
InChI Key: APJUGTPWDRFXEN-UHFFFAOYSA-N
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Description

5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the 5th position and a phenyl group at the 2nd position, along with a carboxylic acid group at the 4th position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of phenyl azide with ethyl acetoacetate, followed by bromination and subsequent hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group can yield 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

Scientific Research Applications

5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with nucleic acid synthesis, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid: Lacks the bromine atom at the 5th position.

    5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a phenyl group at the 2nd position.

    4,5-Dibromo-2H-1,2,3-triazole: Contains two bromine atoms at the 4th and 5th positions.

Uniqueness

5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

5-bromo-2-phenyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H6BrN3O2/c10-8-7(9(14)15)11-13(12-8)6-4-2-1-3-5-6/h1-5H,(H,14,15)

InChI Key

APJUGTPWDRFXEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)Br)C(=O)O

Origin of Product

United States

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